11-(Hydroxymethyl)-6-methylchrysen-1-ol
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Overview
Description
11-(Hydroxymethyl)-6-methylchrysen-1-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by a chrysen backbone with a hydroxymethyl group at the 11th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Hydroxymethyl)-6-methylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound using formaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-(Hydroxymethyl)-6-methylchrysen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of 11-(carboxymethyl)-6-methylchrysen-1-ol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-(Hydroxymethyl)-6-methylchrysen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 11-(Hydroxymethyl)-6-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methylchrysen-1-ol: Lacks the hydroxymethyl group at the 11th position.
11-Hydroxymethylchrysen-1-ol: Lacks the methyl group at the 6th position.
Chrysen-1-ol: Lacks both the hydroxymethyl and methyl groups.
Uniqueness
11-(Hydroxymethyl)-6-methylchrysen-1-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84249-63-8 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
11-(hydroxymethyl)-6-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-9-18-15-7-4-8-19(22)17(15)10-13(11-21)20(18)16-6-3-2-5-14(12)16/h2-10,21-22H,11H2,1H3 |
InChI Key |
YDNBDOWZBSUPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)C(=CC4=C2C=CC=C4O)CO |
Origin of Product |
United States |
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